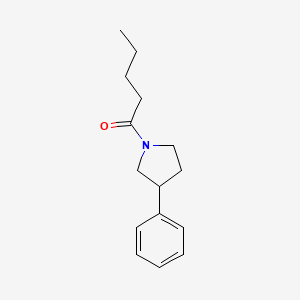![molecular formula C12H21NO3 B7468617 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B7468617.png)
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is a spirocyclic ketone that possesses unique properties that make it suitable for use in different areas of research.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one is not fully understood. However, studies have shown that the compound may act by inhibiting the production of pro-inflammatory cytokines, which are responsible for causing inflammation. Additionally, the compound may act by inhibiting the activity of enzymes that are involved in the synthesis of prostaglandins, which are also involved in the inflammatory response.
Biochemical and Physiological Effects
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one has been shown to possess various biochemical and physiological effects. Studies have shown that the compound can reduce inflammation and pain in animal models of inflammatory conditions. Additionally, the compound has been shown to possess antimicrobial properties, making it effective against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one in lab experiments include its unique properties, which make it suitable for use in different research applications. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in experiments. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are various future directions for the use of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one in scientific research. One potential direction is in the development of new drugs for the treatment of inflammatory conditions. Additionally, the compound may be used in the development of new antibiotics for the treatment of bacterial and fungal infections. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in different research fields.
Synthesis Methods
The synthesis of 1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one involves the reaction of 3-methylbutan-1-ol and 8-azaspiro[4.5]decan-1-one in the presence of a suitable acid catalyst. The reaction leads to the formation of the spirocyclic ketone, which can be purified through various methods such as column chromatography.
Scientific Research Applications
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one has been used in various scientific research applications. One notable use is in the development of new drugs. The compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions. Additionally, the compound has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-10(2)9-11(14)13-5-3-12(4-6-13)15-7-8-16-12/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCUXWLFPWQLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2(CC1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-methylbutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7468535.png)
![4-[[4-(3-Methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanylmethyl]benzonitrile](/img/structure/B7468550.png)
![[1-(methylcarbamoylamino)-1-oxopropan-2-yl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7468559.png)
![[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7468560.png)
![2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7468570.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468574.png)


![ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate](/img/structure/B7468606.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylpropan-1-one](/img/structure/B7468607.png)

![1-[(4-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7468618.png)
![methyl 4-[(E)-[(3E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)-3-[(4-methoxycarbonylphenyl)methylidene]cyclopentylidene]methyl]benzoate](/img/structure/B7468626.png)
![Dimethyl 3-methyl-5-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B7468629.png)